molecular formula C19H18ClN3O4S B11167848 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B11167848
M. Wt: 419.9 g/mol
InChI Key: YKHKPDWUWFJTHP-UHFFFAOYSA-N
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Description

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a 1,3,4-thiadiazole ring, a chlorophenyl group, and a trimethoxybenzamide moiety. Thiadiazole derivatives are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps :

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: Methyl 4-chlorobenzoate is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide is cyclized with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride using chlorosulfonic acid.

    Nucleophilic Substitution: The sulfonyl chloride is reacted with 3,4,5-trimethoxyaniline to form the final product, N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The nitro group in the chlorophenyl moiety can be reduced to an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of demethylated products.

Scientific Research Applications

N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral, antifungal, and antibacterial activities.

    Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit tumor cell growth.

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets . The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit enzymes involved in vital biological processes, such as carbonic anhydrase.

    Disrupting Cell Membranes: The compound may disrupt the integrity of cell membranes, leading to cell death.

    Interfering with DNA Synthesis: It may interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • N-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine
  • 3,4,5-Trimethoxybenzamide

Uniqueness

N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide is unique due to the combination of the 1,3,4-thiadiazole ring and the trimethoxybenzamide moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C19H18ClN3O4S

Molecular Weight

419.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H18ClN3O4S/c1-25-14-9-12(10-15(26-2)17(14)27-3)18(24)21-19-23-22-16(28-19)8-11-4-6-13(20)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,21,23,24)

InChI Key

YKHKPDWUWFJTHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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